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Compound of Interest

Compound Name: AGI-12026

Cat. No.: B12424925

While specific off-target kinase panel screening results for AGI-12026 (lvosidenib) are not
publicly available, this guide provides a comparative overview of its clinical off-target effects
alongside other inhibitors targeting isocitrate dehydrogenase (IDH) mutations. This information
is crucial for researchers and drug development professionals to understand the selectivity and
potential side effects of these targeted therapies.

AGI-12026, also known as Ivosidenib (AG-120), is a first-in-class, orally available small-
molecule inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1][2][3]
Mutations in IDH1 are found in several cancers, including acute myeloid leukemia (AML),
cholangiocarcinoma, and glioma.[2] By inhibiting the neomorphic activity of mutant IDH1,
Ivosidenib blocks the production of the oncometabolite D-2-hydroxyglutarate (2-HG), leading to
the differentiation of cancer cells.[2]

Comparison of Clinical Off-Target Effects of IDH
Inhibitors

In the absence of direct kinase panel screening data for AGI-12026, a comparison of the
clinical adverse events (AEs) of approved and investigational IDH inhibitors can provide
insights into their potential off-target effects. The following table summarizes common adverse
events observed in clinical trials for Ivosidenib (mIDH1), Enasidenib (mIDH2), Olutasidenib
(mIDH1), and Vorasidenib (mIDH1/2).
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Adverse Event Ivosidenib Enasidenib ] ] Vorasidenib
Olutasidenib
Category (AG-120) (AG-221) (AG-881)
Nausea,
) Nausea,
Diarrhea, ) Nausea,
N Diarrhea, N
) ] Vomiting, - Vomiting, ]
Gastrointestinal o Vomiting, ) Diarrhea
Constipation, Diarrhea,
Decreased o
Decreased . Constipation
] Appetite[4][6]
Appetite[4][5][6]
Fatigue, Fever, ] ]
Fatigue, Fever, ) Fatigue,
General Weakness[4][5] Fatigue
] Weakness[4] Headache[7]
Decreased
Anemia,
Platelet Count, ]
) Decreased Thrombocytopeni
_ Anemia, ,
Hematological ) Platelet Count, a, Neutropenia, -
Decreased White ] ]
Anemia[4] Febrile
Blood Cell )
Neutropenia[8]
Count[4][5]
Increased
] Cholesterol,
Metabolic - - -
Decreased
Electrolytes[5]
Cough,
Respiratory Shortness of Dyspneal6] Cough -
Breath[5]
Dermatological Rash[5][9] Rash[9] Rash -
Headache,
Nervous System o - - Headache
Dizziness[5]
Hepatobiliary - - - Increased
Alanine

Aminotransferas
e (ALT),
Increased

Aspartate
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Aminotransferas
e (AST), Hepatic
Failure,
Hepatitis[10]

- Differentiation Differentiation Differentiation
er -
Syndrome[6][11] Syndrome[6][11] Syndrome[8]

Note: This table is not exhaustive and represents common adverse events. The frequency and
severity of AEs can vary. Researchers should consult the full prescribing information for each
drug.

Experimental Protocols
General Kinase Panel Screening Protocol

While specific data for AGI-12026 is unavailable, a typical off-target kinase panel screening is
conducted to assess the selectivity of a compound. The general workflow involves testing the
inhibitor against a large number of purified kinases.

Objective: To determine the inhibitory activity of a test compound against a panel of protein
kinases.

Methodology:

o Assay Format: Radiometric assays, such as the 33P-ATP filter binding assay, are often
considered the gold standard for their direct measurement of kinase activity.[12]
Fluorescence-based or luminescence-based assays are also commonly used.[12][13]

e Compound Preparation: The test compound (e.g., AGI-12026) is typically dissolved in
dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the
desired concentrations for the assay.

¢ Kinase Reaction:

o Areaction mixture is prepared containing the kinase, a specific substrate (peptide or
protein), and a reaction buffer.
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o The test compound at various concentrations is added to the reaction mixture.

o The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [y-33P]JATP).

o The reaction is allowed to proceed for a defined period at a specific temperature (e.qg.,

30°C).

e Detection:

o Radiometric Assay: The reaction is stopped, and the radiolabeled phosphorylated

substrate is separated from the unreacted radiolabeled ATP, typically by binding the

substrate to a filter membrane. The amount of radioactivity on the filter is then quantified

using a scintillation counter.

o Non-Radiometric Assays: The signal (e.g., fluorescence or luminescence) is measured

using a plate reader.

o Data Analysis: The percentage of kinase activity remaining at each compound concentration

is calculated relative to a DMSO control (representing 100% activity). IC50 values (the

concentration of the inhibitor required to reduce kinase activity by 50%) are then determined

by fitting the data to a dose-response curve.
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Caption: A typical workflow for off-target kinase panel screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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